![molecular formula C22H38BNOSi B12277357 (-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane CAS No. 856676-11-4](/img/structure/B12277357.png)
(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane: is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[33The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, likely due to the complexity and specificity of the synthesis process. advancements in catalytic processes and reaction optimization could potentially facilitate large-scale production in the future .
Analyse Chemischer Reaktionen
Types of Reactions
(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the boron center or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the trimethylsilyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction could produce borohydrides .
Wissenschaftliche Forschungsanwendungen
(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Its use in the development of new materials and catalysts for industrial processes
Wirkmechanismus
The mechanism of action of (-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane involves its interaction with specific molecular targets. The compound’s boron center can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The pseudoephedrinyl group may interact with biological receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-Bicyclo[4.4.0]decanes/decenes: These compounds share a similar bicyclic structure but differ in their functional groups and stereochemistry.
trans-Fused Bicyclo[3.3.0]octanes: These compounds also have a bicyclic core but with different ring fusion and functionalization patterns.
Uniqueness
(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane: is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
856676-11-4 |
|---|---|
Molekularformel |
C22H38BNOSi |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
N-methyl-1-phenyl-1-[(10-trimethylsilyl-9-borabicyclo[3.3.2]decan-9-yl)oxy]propan-2-amine |
InChI |
InChI=1S/C22H38BNOSi/c1-17(24-2)21(18-11-7-6-8-12-18)25-23-20-15-9-13-19(14-10-16-20)22(23)26(3,4)5/h6-8,11-12,17,19-22,24H,9-10,13-16H2,1-5H3 |
InChI-Schlüssel |
ZOZYQBFBLCMBTA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2CCCC(C1[Si](C)(C)C)CCC2)OC(C3=CC=CC=C3)C(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Bis{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidine](/img/structure/B12277285.png)
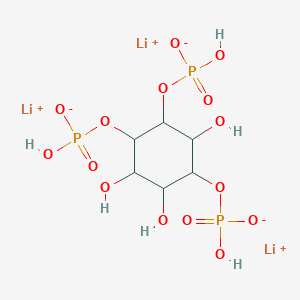
![N,5-dimethyl-N-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12277294.png)
![N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide](/img/structure/B12277301.png)
![3-Amino-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B12277306.png)
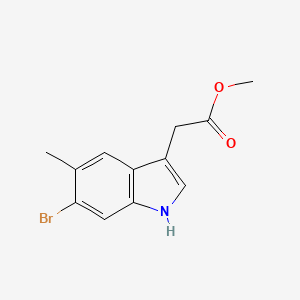
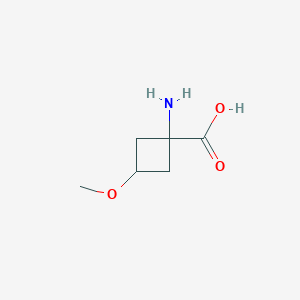
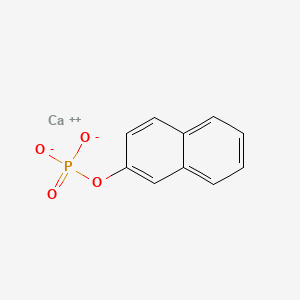
![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12277318.png)
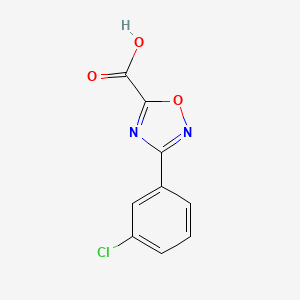
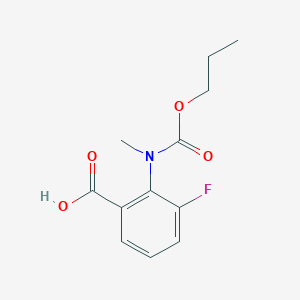
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12277333.png)
![Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-](/img/structure/B12277334.png)

